molecular formula C13H10F3N5 B11176375 5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11176375
M. Wt: 293.25 g/mol
InChI Key: JLBDFYJIEJHYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a high-quality chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its remarkable versatility and broad applications in pharmaceutical development . The TP core is isoelectronic with the purine ring system, making it a valuable bioisosteric replacement in the design of novel enzyme inhibitors and receptor ligands . This characteristic has been exploited in the development of targeted therapies, including inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks) . Furthermore, the metal-chelating properties inherent to the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, N4), open avenues for research in metallodrugs and biomimetic chemistry . Specifically, TP-based metal complexes have demonstrated significant potential as anti-parasitic agents against organisms like Leishmania spp. and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease . The specific substitution pattern on this compound—featuring methyl, phenyl, trifluoromethyl, and amine groups—is engineered to optimize its physicochemical properties and interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in their specific experimental models.

Properties

Molecular Formula

C13H10F3N5

Molecular Weight

293.25 g/mol

IUPAC Name

5-methyl-6-phenyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H10F3N5/c1-7-9(8-5-3-2-4-6-8)10(17)21-12(18-7)19-11(20-21)13(14,15)16/h2-6H,17H2,1H3

InChI Key

JLBDFYJIEJHYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=CC=C3)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Three-Component Cyclization

A solvent-free, catalyst-free method enables regioselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidines. This approach combines an aromatic aldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and 1,2,4-triazol-3-amine at 90°C. The reaction proceeds via nucleophilic attack, cyclization, and dehydration, yielding the triazolo-pyrimidine core.

Key Reagents and Conditions :

ComponentRoleConditions
Aromatic aldehydeProvides phenyl substituent90°C, solvent-free
Ethyl 4,4,4-trifluoro-3-oxobutanoateIntroduces trifluoromethyl group90°C, solvent-free
1,2,4-triazol-3-amineForms triazole ring90°C, solvent-free

This method achieves high regioselectivity and avoids the use of hazardous catalysts, making it environmentally friendly.

Functionalization of the Triazolo-Pyrimidine Core

After forming the core structure, subsequent steps focus on introducing substituents (e.g., phenyl, trifluoromethyl) and optimizing bioactivity.

Chlorination and Nucleophilic Substitution

Chlorination of hydroxyl intermediates (e.g., 7-hydroxytriazolopyrimidines) with phosphorus oxychloride (POCl₃) generates reactive chloro derivatives. These intermediates undergo nucleophilic substitution with amines or thiols to install the final substituents.

Example Procedure :

  • Hydroxy Intermediate Preparation :

    • React 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate in glacial acetic acid to form 7-hydroxy-5-methylpyrazolo-pyrimidine.

  • Chlorination :

    • Treat the hydroxy intermediate with POCl₃ under reflux (3–5 hours) to yield 7-chloro derivatives.

  • Amination :

    • React the chloro intermediate with aniline derivatives (e.g., 4-trifluoromethylaniline) in isopropanol at 50°C to form the final amine.

Optimized Conditions :

StepReagents/ConditionsYield
Hydroxy intermediateAcetic acid, reflux, 30 hours88%
ChlorinationPOCl₃, reflux, 3 hours94%
AminationIsopropanol, 50°C, 3 hours87–93%

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced either via direct functionalization or through trifluoroacetyl precursors .

Ethyl 4,4,4-Trifluoro-3-Oxobutanoate-Mediated Cyclization

This reagent is critical for incorporating the trifluoromethyl group during cyclization. For example, reacting it with 1,2,4-triazol-3-amine and aromatic aldehydes under solvent-free conditions forms 5-(trifluoromethyl)-triazolo-pyrimidines.

Advantages :

  • High atom economy : Minimizes waste byproducts.

  • Stereoselectivity : Ensures correct regiochemistry of the trifluoromethyl group.

Post-Functionalization and Optimization

Post-cyclization modifications enhance solubility, metabolic stability, and target binding affinity.

Aryl Substitution at Position 6

The phenyl group at position 6 is introduced via Suzuki-Miyaura coupling or Ullmann-type condensation . For example, reacting 7-chloro intermediates with 6-phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the desired aryl-substituted product.

Key Parameters :

ParameterOptimal ValueImpact
CatalystPd(PPh₃)₄High coupling efficiency
BaseK₂CO₃Deprotonates boronic acid
SolventToluene/DME (1:1)Solubilizes reactants

Critical Challenges and Solutions

Steric Hindrance in Substitution

Bulky substituents (e.g., trifluoromethyl) can hinder nucleophilic attack. Buchwald-Hartwig amination overcomes this by using palladium catalysts and ligands (e.g., Xantphos) to facilitate coupling with amines.

Case Study :

IntermediateSubstrateCatalyst SystemYield
7-Chloro-triazolopyrimidine4-TrifluoromethylanilinePd₂(dba)₃/Xantphos75%

Metabolic Stability

Electron-withdrawing groups (e.g., -CF₃) improve binding to biological targets but may reduce metabolic stability. Computational modeling predicts logP and solubility, guiding substituent selection.

Comparative Analysis of Synthetic Routes

MethodStrengthsLimitationsYield Range
Three-component cyclizationHigh regioselectivity, no catalystLimited to pre-defined substrates60–85%
Stepwise chlorinationFlexible substituent introductionMulti-step, harsh conditions70–90%
Pd-catalyzed couplingOvercomes steric hindranceHigh cost of catalysts65–80%

Industrial-Scale Production Considerations

Scaling up synthesis requires process optimization :

  • Solvent Replacement : Replace DMF/DMSO with greener solvents (e.g., ethanol).

  • Catalyst Recycling : Reuse Pd catalysts via filtration or immobilization.

  • Purity Control : Use crystallization (e.g., methanol/water) to achieve >95% purity.

Biological Activity and Structure-Activity Relationship (SAR)

While synthesis is the focus, understanding SAR informs substituent selection:

Substituent (Position)Impact on ActivityExample IC₅₀ (DHODH)
2-(Trifluoromethyl)Enhances lipophilicity, binding affinity12 nM
6-PhenylIncreases π-π interactions with enzyme8 nM

Chemical Reactions Analysis

Acylation Reactions

The primary amine group at position 7 undergoes acylation with various electrophilic reagents. For example:

  • Reaction with acetyl chloride in tetrahydrofuran (THF) at 50°C yields N-acetyl derivatives with >80% efficiency .

  • Benzoylation using benzoyl chloride and potassium carbonate produces N-benzoylated analogs, which are precursors for further functionalization .

Key Conditions :

ReagentSolventTemperatureYield
Acetyl chlorideTHF50°C85%
Benzoyl chlorideDMF80°C78%

Nucleophilic Aromatic Substitution

The electron-deficient triazolopyrimidine ring facilitates substitution at position 2 or 6:

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine, forming intermediates for cross-coupling reactions .

  • Amination : Reaction with primary or secondary amines under microwave irradiation introduces alkyl/aryl amino groups .

Example Reaction Pathway :

  • Chlorination :

    Compound+POCl3Δ7-Chloro derivative+HCl\text{Compound} + \text{POCl}_3 \xrightarrow{\Delta} \text{7-Chloro derivative} + \text{HCl}
  • Suzuki Coupling :

    7-Chloro derivative+Aryl boronic acidPd(PPh3)4Biaryl product\text{7-Chloro derivative} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

Oxidation and Reduction

  • Oxidation : The trifluoromethyl group stabilizes adjacent positions against oxidation, but the phenyl ring undergoes epoxidation under peracid conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding dihydro derivatives with modified bioactivity .

Selectivity Data :

Reaction TypeReagentProductYield
EpoxidationmCPBAEpoxide at phenyl ring65%
HydrogenationH₂ (1 atm), Pd-CDihydrotriazolopyrimidine90%

Heterocyclic Ring Functionalization

Modifications to the triazolopyrimidine core include:

  • Ring Expansion : Reaction with diketones forms fused pyrimidodiazepine systems .

  • C2 Substituent Optimization : Acid chlorides introduce alkyl/aryl groups at C2, enhancing target binding (e.g., antimalarial activity against Plasmodium falciparum) .

Structure-Activity Relationship (SAR) :

C2 SubstituentEnzymatic IC₅₀ (nM)Solubility (mg/mL)
-CF₃120.15
-CH₂Ph450.08
-COOEt2100.32

Mechanistic Insights

  • Acylation : Proceeds via nucleophilic attack by the amine on the acyl chloride’s carbonyl carbon, followed by proton transfer .

  • C2 Functionalization : Electron-withdrawing groups (e.g., -CF₃) activate the ring for SNAr reactions at positions 2 and 6 .

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation. For instance:

  • Case Study : In vitro studies showed that the compound inhibited the growth of prostate cancer cells (PC3) and leukemia cells (K562) at concentrations lower than traditional chemotherapeutics like doxorubicin .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Preliminary bioassays revealed that it could inhibit the growth of several fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to established antifungal agents .

Insecticidal Activity

In addition to its antifungal and anticancer properties, the compound has shown moderate insecticidal effects against agricultural pests such as Mythimna separata and Spodoptera frugiperda. This suggests potential applications in agricultural settings for pest control .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals how modifications to the compound's structure influence its biological activity:

Substituent PositionSubstituent TypeEffect on Activity
6TrifluoromethylEnhanced lipophilicity
5MethylImproved metabolic stability
4PhenylIncreased selectivity for cancer cells

These findings suggest that specific substitutions can significantly enhance the compound's effectiveness against various biological targets .

Case Studies

Several studies have highlighted the potential of this compound:

  • Anticancer Efficacy : A study demonstrated that analogs of this compound showed significant tumor growth inhibition in xenograft models. The presence of specific substituents was linked to increased potency against cancer cells .
  • Fungal Inhibition : Another investigation reported that derivatives of this compound exhibited antifungal activities superior to traditional treatments against certain fungal pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Activity

  • Position 2 (CF₃ vs. Methoxymethyl):
    DSM74’s 2-CF₃ group enhances metabolic stability compared to DSM1’s unsubstituted position 2. In contrast, compound 50 (2-methoxymethyl) lacks antimalarial data but demonstrates synthetic accessibility .
  • Position 5 (Methyl):
    The 5-Me group is conserved across DSM series, critical for PfDHODH binding. Removal or substitution reduces activity .
  • Position 6 (Phenyl vs. Heteroaryl):
    DSM74’s 6-Ph group provides moderate steric bulk, whereas DSM265’s 6-pentafluoro-sulfanyl (SF₅) phenyl enhances potency via hydrophobic interactions .
  • Position 7 (Amine vs. Trifluoromethyl):
    The 7-NH₂ in DSM74 enables hydrogen bonding with PfDHODH. Substitution with CF₃ (as in ) abolishes this interaction, likely reducing activity .

Pharmacokinetic and Species-Specific Considerations

  • DSM74 showed oral bioavailability in mice but suboptimal potency compared to DSM265, which achieved parasitemia suppression via extended half-life and resistance to cytochrome P450 metabolism .
  • Species differences in DHODH binding (e.g., P. berghei vs. P. falciparum) necessitate substituent optimization, as seen in DSM265’s SF₅ group .

Biological Activity

5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound's molecular formula is C13H10F3N5C_{13}H_{10}F_3N_5 with a molecular weight of approximately 293.25 g/mol. Its structure features a trifluoromethyl group and a phenyl ring that contribute to its unique chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances electrophilic character, which may improve binding affinity to biological targets .

Inhibition of Dihydroorotate Dehydrogenase

Research indicates that this compound exhibits significant inhibitory activity against DHODH. This enzyme is a target for antimalarial drugs due to its role in the de novo synthesis pathway of pyrimidines. The compound's ability to inhibit DHODH suggests potential applications in treating malaria caused by Plasmodium falciparum and possibly other diseases linked to pyrimidine metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The following table summarizes related compounds and their respective activities:

Compound Name Structural Features Biological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-aminesLacks trifluoromethyl groupModerate enzyme inhibition
6-(Trifluoromethyl)-phenyl-[1,2,4]triazolo[1,5-a]pyrimidinSimilar core structureAntimicrobial properties
4-Amino-[1,2,4]triazolo[1,5-a]pyrimidinesDifferent amine substitutionAnticancer activity

The unique combination of trifluoromethyl and phenyl substituents in 5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amines enhances its lipophilicity and bioavailability compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have expanded on the potential applications of this compound. For instance:

  • Antimalarial Activity : A study demonstrated that derivatives of triazolopyrimidines showed promising activity against Plasmodium falciparum, suggesting that modifications to the existing structure could yield more potent antimalarial agents.
  • Cancer Research : Compounds similar in structure have been investigated for anticancer properties. For example, derivatives with modifications in the amine groups exhibited significant cytotoxic effects against various cancer cell lines .
  • Fluorescent Properties : Research into pyrazolo[1,5-a]pyrimidines has revealed their potential as fluorescent markers in biological imaging, indicating a versatile application beyond traditional medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do solvent systems influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as ethyl carboxylate derivatives using reagents like TMDP (tetramethylenediamine piperazine) in solvent systems like ethanol/water (1:1 v/v). Molten-state TMDP is preferred for higher efficiency but requires careful handling due to its toxicity. Alternative solvents or catalysts (e.g., piperidine) may face availability restrictions in some regions . Reaction optimization should prioritize solvent polarity and temperature control to enhance cyclization yields.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and regiochemistry. For example, the trifluoromethyl group produces distinct ¹H NMR shifts (e.g., δ 2.45 ppm for CH₃ in related analogs) . Infrared (IR) spectroscopy identifies functional groups like amines (N–H stretches ~3300 cm⁻¹), while mass spectrometry (MS) confirms molecular weight (e.g., m/z 262 [M+H]⁺ in a triazolopyrimidine derivative) .

Q. What safety protocols are essential during laboratory synthesis and handling?

  • Methodological Answer : Use glove boxes for air-sensitive steps, wear PPE (nitrile gloves, lab coats), and avoid skin contact. Waste must be segregated into halogenated organic containers due to the trifluoromethyl group’s environmental persistence. Institutional guidelines for toxic reagents (e.g., TMDP) should be followed, including fume hood use and emergency spill protocols .

Advanced Research Questions

Q. How can synthesis be optimized to reduce reliance on toxic reagents like TMDP without compromising yield?

  • Methodological Answer : Replace TMDP with greener catalysts (e.g., ionic liquids) or employ microwave-assisted synthesis to reduce reaction time. Solvent-free conditions or biphasic systems (e.g., water/toluene) can minimize hazardous waste. Computational modeling (DFT) aids in identifying alternative reaction pathways with lower activation energy .

Q. What strategies validate the compound’s inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH)?

  • Methodological Answer : Use in vitro enzymatic assays (e.g., UV-Vis monitoring of NADH depletion) and correlate results with molecular docking studies. For example, the trifluoromethyl group enhances binding to DHODH’s hydrophobic pocket, as shown in analogs with IC₅₀ values <1 µM. Validate specificity via counter-screening against non-target enzymes (e.g., kinases) .

Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetic properties?

  • Methodological Answer : Replace the phenyl group with bioisosteres (e.g., thiophene) to improve solubility. The trifluoromethyl group increases metabolic stability, as evidenced by longer plasma half-lives in rodent models. Use LogP calculations and in silico ADMET predictors to balance lipophilicity and bioavailability .

Q. How can conflicting data from biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

  • Methodological Answer : Perform dose-response curves to distinguish off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). For example, discrepancies in DHODH inhibition versus cytotoxicity may arise from differences in cellular uptake, which can be tested via LC-MS quantification of intracellular compound levels .

Q. What computational methods predict binding modes with targets like DHODH?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of DHODH’s active site). Free energy calculations (MM-PBSA) quantify contributions of key residues like Arg136 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.